CYP2C9 Substrate Selectivity: 7-(1-Methyl-2-oxo-2-phenylethoxy) vs. 7-Ethoxycoumarin
The compound is explicitly claimed as a CYP2C9 substrate within a patent-assigned genus of 7-alkoxycoumarins where the 7-substituent is a branched alkyl-aryl ketone [1]. In contrast, 7-ethoxycoumarin, the standard 7-alkoxycoumarin probe, is metabolized by multiple CYP isoforms (CYP1A1, CYP1A2, CYP2B, CYP2E1) and is not a selective CYP2C9 substrate [2]. The branched phenylethoxy substituent is designed to confer CYP2C9 selectivity by mimicking the aryl-containing substrates typical of CYP2C9 (e.g., S-warfarin, phenytoin) [1].
| Evidence Dimension | CYP isoform substrate selectivity |
|---|---|
| Target Compound Data | CYP2C9 substrate (claimed in patent genus) |
| Comparator Or Baseline | 7-Ethoxycoumarin: metabolized by CYP1A1, CYP1A2, CYP2B, CYP2E1 (multi-isoform substrate) |
| Quantified Difference | Not quantified (class-level inference; selectivity shift from pan-CYP to CYP2C9-predominant predicted based on structure) |
| Conditions | Patent claim based on structural formula; experimental conditions not publicly available for this specific compound |
Why This Matters
For CYP2C9 inhibition screening or drug-drug interaction studies, using a CYP2C9-selective substrate probe rather than a pan-CYP substrate reduces cross-isoform interference and improves assay specificity.
- [1] Smithkline Beecham PLC. 7-Alkoxycoumarins as CYP2C9 substrates and activity assay. US Patent 6,756,209 B1. Issued June 29, 2004. View Source
- [2] Waxman DJ, Chang TKH. Use of 7-ethoxycoumarin to monitor multiple cytochrome P450 isozymes. Methods Enzymol. 1996;272:110-115. View Source
